(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098111-30-7
VCID: VC3102241
InChI: InChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2
SMILES: C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine

CAS No.: 2098111-30-7

Cat. No.: VC3102241

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine - 2098111-30-7

Specification

CAS No. 2098111-30-7
Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name [1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanamine
Standard InChI InChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2
Standard InChI Key NPYJUQIKHPLEMQ-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3
Canonical SMILES C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3

Introduction

Chemical Identity and Properties

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is characterized by distinct chemical identifiers and physicochemical properties that define its behavior in biological systems and synthetic environments. The compound combines heterocyclic components with functional groups that confer specific chemical reactivity patterns.

Basic Chemical Information

The compound is defined by the following chemical parameters:

PropertyValue
Chemical Name(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine
IUPAC Name[1-( thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanamine
CAS Number2098111-30-7
Molecular FormulaC12H16N4S
Molecular Weight248.35 g/mol
SMILESC1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3
Standard InChIInChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2
Standard InChIKeyNPYJUQIKHPLEMQ-UHFFFAOYSA-N
PubChem ID91812135

Structural Features

The molecule consists of three key structural components that contribute to its chemical behavior and potential biological activity:

  • A thiazolo[5,4-b]pyridine heterocyclic system, featuring a thiazole ring fused with a pyridine ring

  • A piperidine ring connected to the thiazole component at the 2-position

  • A methanamine group (-CH2NH2) attached to the 4-position of the piperidine ring

This arrangement creates a molecule with multiple nitrogen atoms in different chemical environments, contributing to its potential binding capabilities in biological systems. The thiazolo[5,4-b]pyridine core provides rigidity and aromaticity, while the piperidine ring introduces conformational flexibility. The primary amine group serves as a potential hydrogen bond donor in molecular interactions.

Physicochemical Properties

Understanding the physicochemical characteristics of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is essential for evaluating its drug-like properties and formulation potential.

Physical State and Stability

While specific physical data is limited in the literature, the compound is likely to exist as a solid at ambient temperature based on its molecular weight and structural features. The presence of aromatic and heterocyclic rings typically contributes to thermal stability through resonance delocalization of electrons.

Solubility Profile

The compound contains both hydrophilic and hydrophobic moieties, suggesting a mixed solubility profile:

  • The primary amine group and nitrogen-containing heterocycles contribute to water solubility

  • The aromatic thiazolo[5,4-b]pyridine system confers lipophilicity

  • The piperidine ring adds moderate lipophilicity while also providing a basic center

This balanced profile potentially allows the compound to interact with diverse biological environments, crossing both lipid membranes and functioning in aqueous media.

Acid-Base Properties

The molecule contains multiple nitrogen atoms that can participate in acid-base reactions:

  • The primary amine group (pKa typically 9-10) can be protonated under physiological conditions

  • The piperidine nitrogen (pKa approximately 8-9) can also accept a proton

  • The pyridine and thiazole nitrogen atoms have weaker basicity but may participate in hydrogen bonding

These features allow the compound to exist in different protonation states depending on the pH of the environment, affecting its solubility, membrane permeability, and target binding.

Structural Significance and Medicinal Chemistry

The structural components of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine have significant implications for its potential applications in medicinal chemistry and drug development.

Thiazolo[5,4-b]pyridine Moiety

The thiazolo[5,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry due to its appearance in numerous bioactive compounds. This heterocyclic system provides:

  • A rigid, planar structure that can participate in π-stacking interactions with aromatic amino acid residues in target proteins

  • Multiple heteroatoms that can form hydrogen bonds with receptors

  • A scaffold that has demonstrated diverse biological activities

Piperidine Ring

The piperidine ring is a common pharmacophore in numerous pharmaceuticals, offering:

  • Conformational flexibility that can adapt to binding sites

  • A basic nitrogen atom that can form ionic interactions with acidic residues

  • A scaffold for substitution that allows fine-tuning of physicochemical properties

Methanamine Group

The primary amine functionality provides:

  • A site for hydrogen bond donation in target binding

  • A reactive handle for derivatization in medicinal chemistry programs

  • A potential site for metabolism, particularly through oxidative deamination

The combination of these structural features creates a molecule with promising medicinal chemistry characteristics and potential for further optimization.

Biological ActivityPotential Therapeutic Application
S1p1 and S1p5 agonismMultiple sclerosis, autoimmune disorders
H receptor antagonismAllergic conditions, inflammation
DNA gyrase B inhibitionAntibacterial agents
Anticancer activityOncology applications
Glucokinase activationDiabetes management

These potential applications are based on the activities observed with related thiazolo[5,4-b]pyridine derivatives, as documented in the literature.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the optimization of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine and related compounds.

Key Pharmacophoric Elements

The molecule contains several structural elements that may contribute to specific biological activities:

Modification Strategies

Potential modifications to optimize the biological activity of this compound might include:

  • Substitution on the thiazolo[5,4-b]pyridine ring to modify electronic properties and binding affinity

  • Alteration of the piperidine ring size or conformation

  • Functionalization of the primary amine to create secondary or tertiary amines

  • Introduction of additional functional groups to enhance target selectivity or pharmacokinetic properties

These modifications could be guided by computational modeling, structure-based design, and systematic structure-activity relationship studies.

Related Compounds and Analogues

Several structurally related compounds have been identified in the chemical literature, providing context for understanding (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine.

Direct Structural Analogues

Close structural relatives include:

  • 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine - lacks the methylene spacer between the piperidine and the amine group

  • Derivatives with substitutions on the thiazolo[5,4-b]pyridine core

  • Analogues with modified piperidine ring systems

Bioisosteric Replacements

Potential bioisosteres that might exhibit similar biological activity include:

  • Oxazolo[5,4-b]pyridine analogues - replacement of sulfur with oxygen

  • Thiazolo[4,5-b]pyridine derivatives - alternative ring fusion arrangement

  • Compounds with alternative heterocyclic cores maintaining similar spatial arrangement of key pharmacophoric elements

These related structures provide valuable information for understanding structure-activity relationships and developing improved compounds with enhanced properties.

Future Research Directions

Research on (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine and related compounds offers several promising avenues for further investigation.

Synthesis Optimization

Development of efficient synthetic routes would facilitate further research:

  • Exploration of green chemistry approaches to minimize environmental impact

  • Development of scalable processes for larger-scale production

  • Application of modern synthetic methodologies such as flow chemistry or photochemistry

Biological Evaluation

Comprehensive biological assessment would clarify the compound's therapeutic potential:

  • Broad screening against diverse biological targets

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Assessment of toxicity and safety profiles

  • Structure-based optimization for specific targets

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